molecular formula C22H24N2O4 B6421038 3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide CAS No. 946340-30-3

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Cat. No.: B6421038
CAS No.: 946340-30-3
M. Wt: 380.4 g/mol
InChI Key: IJAVSGGEHPHTLX-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a trimethylquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide typically involves the following steps:

    Formation of 3,4,5-trimethoxybenzoic acid: This can be synthesized from 3,4,5-trimethoxybenzaldehyde through oxidation reactions.

    Amidation Reaction: The 3,4,5-trimethoxybenzoic acid is then reacted with 2,6,8-trimethylquinoline-4-amine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Its effects on cellular pathways and molecular targets can be studied to understand its mechanism of action.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzaldehyde
  • 3,4,5-trimethoxybenzoic acid
  • 2,6,8-trimethylquinoline

Uniqueness

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide is unique due to the combination of the trimethoxyphenyl and trimethylquinoline groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-12-7-13(2)20-16(8-12)17(9-14(3)23-20)24-22(25)15-10-18(26-4)21(28-6)19(11-15)27-5/h7-11H,1-6H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAVSGGEHPHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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